molecular formula C11H14N2O4 B8548328 4-(2-Methoxy-5-nitrophenyl)morpholine CAS No. 496934-57-7

4-(2-Methoxy-5-nitrophenyl)morpholine

Cat. No. B8548328
Key on ui cas rn: 496934-57-7
M. Wt: 238.24 g/mol
InChI Key: VJJMMWWNJQLQDM-UHFFFAOYSA-N
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Patent
US07452873B2

Procedure details

4-(2-Methoxy-5-nitro-phenyl)-morpholine (w, 390 mg) was dissolved in 10 mL ethanol and reduced under 1 atm H2 using 10% Pd—C as a catalyst. After 14 hours, the catalyst was filtered off and the solvent was evaporated, affording 240 mg 4-methoxy-3-morpholin-4-yl-phenylamine (x) which was used without further purification: m/e: 208.12, MS (ES+): 209.2.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])N1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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